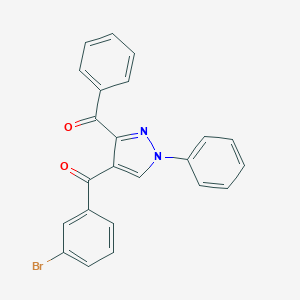
3-benzyl-4-isopropyl-1,3-thiazolidin-2-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-4-isopropyl-1,3-thiazolidin-2-one 1,1-dioxide is a heterocyclic compound that features a thiazolidine ring with a benzyl and isopropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-isopropyl-1,3-thiazolidin-2-one 1,1-dioxide typically involves the reaction of appropriate thiazolidine precursors with oxidizing agents. One common method involves the use of peracids such as m-chloroperbenzoic acid to oxidize the thiazolidine ring, resulting in the formation of the 1,1-dioxide . The reaction is usually carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the availability of high-quality starting materials and reagents is crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-benzyl-4-isopropyl-1,3-thiazolidin-2-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide to its corresponding thiazolidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, peracetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thiazolidines, and various substituted thiazolidines depending on the reagents used .
Aplicaciones Científicas De Investigación
3-benzyl-4-isopropyl-1,3-thiazolidin-2-one 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of functional materials, including organic semiconductors and molecular magnets.
Biological Studies: Its interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 3-benzyl-4-isopropyl-1,3-thiazolidin-2-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access . The pathways involved in its action include modulation of signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
1,2,5-Thiadiazole 1,1-dioxide: Studied for its potential in constructing functional molecular materials.
Uniqueness
3-benzyl-4-isopropyl-1,3-thiazolidin-2-one 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its benzyl and isopropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17NO3S |
|---|---|
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
(4S)-3-benzyl-1,1-dioxo-4-propan-2-yl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C13H17NO3S/c1-10(2)12-9-18(16,17)13(15)14(12)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m1/s1 |
Clave InChI |
VVBKAUJCKVRBGV-GFCCVEGCSA-N |
SMILES |
CC(C)C1CS(=O)(=O)C(=O)N1CC2=CC=CC=C2 |
SMILES isomérico |
CC(C)[C@H]1CS(=O)(=O)C(=O)N1CC2=CC=CC=C2 |
SMILES canónico |
CC(C)C1CS(=O)(=O)C(=O)N1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-bromophenyl)-2-(2-chlorophenyl)-7-methyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B344360.png)
![1-[4-(3-bromobenzoyl)-1-(3-methylphenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344364.png)
![1-[4-(3-bromobenzoyl)-1-(4-methylphenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344365.png)
![1-[4-(3-bromobenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone](/img/structure/B344366.png)
![ethyl 4-([1,1'-biphenyl]-4-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B344367.png)
![2-(4-Methoxyphenyl)-7-methyl-4-(4-phenylphenyl)pyrazolo[3,4-d]pyridazine](/img/structure/B344369.png)
![1-[1-(4-bromophenyl)-4-(1-naphthoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344373.png)
![1-[4-(4-bromobenzoyl)-1-(3-bromophenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344375.png)
![7-(4-Bromophenyl)-3-[(4-chlorophenyl)diazenyl]-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B344378.png)
![3-[(4-Bromophenyl)diazenyl]-7-phenyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B344379.png)
![3-[(2-Chlorophenyl)diazenyl]-7-phenyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B344380.png)
![7-Phenyl-3-(phenyldiazenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B344381.png)
![2-(4-Methoxyphenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidin-6-yl phenyl sulfone](/img/structure/B344382.png)
